molecular formula C10H13IO2 B1387578 5-Iodo-2-isopropyl-4-methoxyphenol CAS No. 927887-21-6

5-Iodo-2-isopropyl-4-methoxyphenol

Cat. No. B1387578
CAS RN: 927887-21-6
M. Wt: 292.11 g/mol
InChI Key: DVGIWOUXRFMAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-isopropyl-4-methoxyphenol is a chemical compound that has been studied for its potential use in the development of new antibiotics . It has been identified as a novel Mycobacterium tuberculosis (Mtb) dihydrofolate reductase (DHFR) inhibitor .


Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 ether (aromatic) .


Chemical Reactions Analysis

The compound has been studied for its antibacterial activity against Staphylococcus aureus. It has been found to exhibit potent antibacterial activity without cross-resistance to other antimicrobial classes .

Scientific Research Applications

5-I2PM is used in a variety of scientific research applications. It is often used in the synthesis of other compounds, such as 4-methoxy-2-phenyl-1H-pyrrole-3-carboxylic acid and 4-methoxy-2-phenyl-1H-pyrrole-3-carboxamide. It is also used in the synthesis of pharmaceuticals, such as the antifungal drug clotrimazole. Additionally, 5-I2PM is used in the synthesis of various polymers and dyes, as well as in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 5-I2PM is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450 2A6 (CYP2A6). CYP2A6 is an enzyme that is involved in the metabolism of a variety of drugs and other compounds. By inhibiting the activity of this enzyme, 5-I2PM may be able to reduce the metabolism of certain drugs, thus allowing for increased bioavailability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-I2PM are not well understood. However, it is believed to have an inhibitory effect on the activity of the enzyme CYP2A6, as mentioned above. Additionally, 5-I2PM has been shown to have an inhibitory effect on the activity of the enzyme glutathione S-transferase (GST). GST is an enzyme involved in the detoxification of certain compounds, and the inhibition of its activity may have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-I2PM in lab experiments is its ability to inhibit the activity of the enzymes CYP2A6 and GST. This makes it a useful tool for studying the metabolism and detoxification of various drugs and other compounds. Additionally, 5-I2PM is relatively easy to synthesize and is relatively inexpensive.
However, there are some limitations to using 5-I2PM in lab experiments. For example, its effects on the body are not fully understood, and it may have unexpected side effects. Additionally, 5-I2PM is not soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

The potential future directions for research involving 5-I2PM include:
1. Further research into the biochemical and physiological effects of 5-I2PM.
2. Development of new synthesis methods for 5-I2PM.
3. Investigation of the potential therapeutic applications of 5-I2PM.
4. Exploration of the potential use of 5-I2PM in the synthesis of novel pharmaceuticals.
5. Development of new methods for measuring the activity of CYP2A6 and GST in the presence of 5-I2PM.
6. Investigation of the potential use of 5-I2PM in the synthesis of polymers and dyes.
7. Exploration of the potential use of 5-I2PM in the synthesis of organic compounds.
8. Investigation of the potential use of 5-I2PM in the synthesis of other compounds.
9. Development of new methods for determining the solubility of 5-I2PM in organic solvents.
10. Exploration of the potential use of 5-I2PM in the synthesis of other compounds.

properties

IUPAC Name

5-iodo-4-methoxy-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO2/c1-6(2)7-4-10(13-3)8(11)5-9(7)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGIWOUXRFMAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 292 grams of toluene-4-sulfonic acid 5-iodo-2-isopropyl-4-methoxy-phenyl ester (0.66 Moles) in 600 mL tert-butyl alcohol was gradually added a solution of 90 g KOH in 400 mL water, and the resultant mixture was stirred overnight at 82 degrees C. The reaction mixture was neutralized with conc. HCl to a pH of 5-6, and then partitioned between 600 mL ethyl acetate and 400 mL water. The organic phase was dried over sodium sulfate, filtered and stripped under vacuum at 65 degrees C. to give a resinous liquid. Hexane (700 mL) was then added and the mixture heated to reflux. The liquid phase was decanted into another flask and stirred overnight at room temperature, during which time a white solid precipitated. The solid was isolated by filtration and vacuum dried to give 162 g of 5-iodo-2-isopropyl-4-methoxy-phenol, representing a yield of 82%: MS (M+H)=293.
Quantity
292 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
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90 g
Type
reactant
Reaction Step Two
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Quantity
400 mL
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solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
reactant
Reaction Step Five

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